N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide
Description
N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide (CAS: 912770-96-8) is a benzamide derivative characterized by a cycloheptyl ring substituted with an aminomethyl group and a 3-fluorobenzoyl moiety. Its structure combines conformational flexibility (due to the seven-membered cycloheptyl ring) with electronic modulation from the fluorine atom, which may enhance metabolic stability and binding interactions in biological systems .
Properties
IUPAC Name |
N-[1-(aminomethyl)cycloheptyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-13-7-5-6-12(10-13)14(19)18-15(11-17)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYKEXUMQJOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587555 | |
| Record name | N-[1-(Aminomethyl)cycloheptyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-96-8 | |
| Record name | N-[1-(Aminomethyl)cycloheptyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide typically involves the following steps:
Formation of the Aminomethyl-cycloheptyl Intermediate: This step involves the reaction of cycloheptanone with formaldehyde and ammonium chloride to form 1-aminomethyl-cycloheptanol.
Conversion to the Benzamide Derivative: The intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmaceutical Applications
- Smooth Muscle Relaxation: Benzamide compounds have strong smooth muscle relaxing action and show hypotensive action and cerebral and coronary vasodilating action like conventional calcium antagonists .
- Treatment of Circulatory Diseases: N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide is useful as a strong and long-acting agent for prophylaxis and treatment of circulatory diseases in coronary, cerebral, renal, and peripheral arteries . It can be used as a therapeutic agent for hypertension, angina pectoris, and renal and peripheral circulation disorder and as an inhibitor of cerebral vasospasm .
- Anti-Asthma Agent: Benzamide compounds are useful as a therapeutic agent for asthma .
- Inhibitor of Ebola Virus Entry: 4-(aminomethyl)benzamide-based inhibitors are potent small molecules that inhibit Ebola virus entry and can potentially be developed as therapeutic agents for treating and controlling Ebola virus infections .
- Anti-Cancer Agent: Imidazole derivatives have anticancer properties .
Research Findings
- Ebola Virus Inhibitors: 4-(aminomethyl)benzamides are suitable for further optimization as inhibitors of filovirus entry, with the potential to be developed as therapeutic agents for the treatment and control of Ebola virus infections .
- Anticancer Agents: Imidazole derivatives display low nanomolar IC50 values against most of the NCI 60 cell line panel .
- ** smooth muscle relaxant:** Benzamide compounds have strong smooth muscle relaxing action, hypotensive action, and cerebral coronary vasodilating action like conventional calcium antagonists, as well as sustained renal and peripheral circulation improving action, and which also suppresses, unlike calcium antagonists, vasoconstriction caused by various agonists .
Tables
While the search results provide information on the applications of benzamide compounds, they do not include comprehensive data tables or well-documented case studies specifically for this compound.
Safety and Toxicity
- Asymptomatic tissue injury after intramuscular injection of diclofenac, caused by intramuscular dosing, can be reliably evaluated by magnetic resonance imaging and should be applied early during the development of parenteral dosage forms .
Additional notes
Mechanism of Action
The mechanism of action of N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the fluorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Family
Key structural analogs include compounds with variations in the cyclic amine substituent, aromatic substituents, or functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Cyclic Amine Substituent
- Cycloheptyl vs. Cyclopentyl : The cycloheptyl group in the target compound provides greater conformational flexibility compared to the cyclopentyl analog . This flexibility may influence receptor binding kinetics or solubility but could also introduce synthetic challenges, as evidenced by the discontinued status of both compounds .
- Ring Size and Bioactivity : Larger rings (e.g., cycloheptyl) may enhance hydrophobic interactions in biological targets, whereas smaller rings (e.g., cyclopentyl) could favor entropic penalties during binding.
Aromatic Substituents
- Fluorine vs. Bromine/Trifluoromethyl: The 3-fluoro substituent in the target compound offers moderate electron-withdrawing effects and metabolic stability. The 3-CF₃ group in provides both steric bulk and electronic effects, which may improve target affinity.
Functional Group Modifications
- Aminomethyl vs. Dihydrothiophen: The aminomethyl group in the target compound enables hydrogen bonding, while the dihydrothiophen moiety in introduces sulfone groups capable of redox activity or polar interactions.
Biological Activity
N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C15H21FN2O
- Molecular Weight : 264.34 g/mol
- CAS Number : 912770-96-8
The compound features a cycloheptyl group, an aminomethyl substituent, and a fluoro-benzamide moiety, which contribute to its unique pharmacological profile.
Antimicrobial Activity
Benzamide derivatives, including this compound, have been reported to exhibit various antimicrobial activities. A study highlighted the effectiveness of benzamide analogues against Gram-negative bacteria, with some showing minimum inhibitory concentrations (MIC) as low as 25 µg/ml against pathogens like Klebsiella pneumoniae . The structural variations in these compounds significantly influence their antibacterial potency.
Anticancer Potential
Benzamide derivatives have also been explored for their anticancer properties. A class of N-benzoyl compounds demonstrated inhibition of heparanase, an enzyme involved in tumor progression and metastasis. These findings suggest that similar modifications in this compound could yield compounds with significant anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzamides is crucial for optimizing their biological activity. For this compound, variations in the amino and aromatic substituents can lead to significant changes in potency and selectivity against various biological targets. The introduction of fluorine atoms has been linked to enhanced binding affinity in certain receptor systems .
Case Studies
- Anticonvulsant Activity : In a comparative study of various benzamide derivatives, some compounds exhibited anticonvulsant effects in animal models. The mechanism was attributed to their interaction with neurotransmitter systems .
- Ebola Virus Inhibition : Compounds structurally related to this compound were evaluated for their ability to inhibit Ebola virus entry into cells. The findings indicated that structural modifications could enhance antiviral efficacy .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for N-(1-Aminomethyl-cycloheptyl)-3-fluoro-benzamide, and how can reaction efficiency be optimized?
The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (or activated derivative) with an amine. For this compound:
- Step 1 : Activate 3-fluorobenzoic acid using coupling agents like HATU or EDCI to form the acyl chloride or active ester intermediate.
- Step 2 : React with 1-aminomethyl-cycloheptane under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent (DMF, THF).
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 amine-to-acyl chloride ratio) and temperature (0°C to room temperature) to minimize side products. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .
Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?
- NMR : ¹H/¹³C NMR to confirm connectivity and substituent positions, with specific attention to fluorine coupling patterns (e.g., splitting in ¹H NMR due to meta-F).
- X-ray crystallography : Use SHELXL for structure refinement. The cycloheptyl group’s conformational flexibility may require low-temperature data collection (e.g., 100 K) to resolve disorder. Compare bond lengths/angles with similar benzamides (e.g., C=O bond ~1.21 Å; C-F ~1.34 Å) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. How can researchers design in vitro assays to screen this compound for biological activity?
- Target selection : Prioritize enzymes/receptors with known sensitivity to fluorinated benzamides (e.g., kinase inhibitors, GPCRs).
- Assay design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies. For cytotoxicity, employ MTT assays in cancer cell lines (IC₅₀ determination). Include positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disorder in the cycloheptyl group?
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality. For disorder, apply SHELXL’s PART and SIMU instructions to model alternative conformations .
- Validation : Cross-validate with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Compare torsion angles with analogous structures (e.g., N-cyclohexyl-3-fluorobenzamide, where the cyclohexyl group adopts a chair conformation) .
Q. What computational strategies are effective for predicting the compound’s solubility and membrane permeability?
- QSAR modeling : Use descriptors like logP (predicted via ChemAxon), topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts. Validate with experimental solubility in PBS (pH 7.4) and PAMPA assays for permeability .
- MD simulations : Simulate solvation in explicit water (GROMACS) to assess aggregation tendencies. Focus on the aminomethyl group’s hydration shell and fluorine’s hydrophobic contribution .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Source analysis : Compare assay conditions (e.g., buffer pH, serum content). For example, serum proteins may sequester the compound, reducing effective concentration.
- Orthogonal validation : Confirm enzyme inhibition (e.g., IC₅₀) using both FP and radiometric assays. For cell-based data, correlate with pharmacokinetic parameters (e.g., plasma protein binding) .
Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity in preclinical models?
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Track demethylation or hydroxylation products.
- Toxicity screening : Use zebrafish embryos for acute toxicity (LC₅₀) and Ames test for mutagenicity. For mechanistic insights, perform transcriptomics (RNA-seq) on treated hepatocytes .
Methodological Notes
- Crystallography : Prioritize low-temperature data collection to mitigate thermal motion artifacts .
- Assay design : Include counter-screens to rule out nonspecific binding (e.g., detergent-based interference checks) .
- Computational tools : Cross-validate docking results (AutoDock Vina) with free-energy perturbation (FEP) calculations for binding affinity prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
